2-(Iodomethyl)tetrahydropyran
Overview
Description
2-(Iodomethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 43216-12-2 . It has a molecular weight of 226.06 and its IUPAC name is 2-(iodomethyl)tetrahydro-2H-pyran . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, which includes 2-(Iodomethyl)tetrahydropyran, involves various strategies based on typical retrosynthetic disconnections . These strategies include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of 2-(Iodomethyl)tetrahydro-2H-pyran is represented by the linear formula C6H11IO . The InChI code for this compound is 1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 .Chemical Reactions Analysis
Tetrahydropyrans, including this compound, are important motifs in biologically active molecules . They are involved in various chemical reactions, such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Physical and Chemical Properties Analysis
2-(Iodomethyl)tetrahydro-2H-pyran is a liquid in its physical form . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Synthesis of Tetrahydropyran Derivatives
2-(Iodomethyl)tetrahydropyran plays a crucial role in the synthesis of various tetrahydropyran derivatives. Tetrahydropyrans are significant due to their presence in biologically active marine natural products. The compound has been used in the synthesis of diverse tetrahydropyran rings, including in the context of total and formal syntheses of complex structures like neopeltolide, a marine macrolide with antiproliferative properties (Fuwa, 2016).
Catalysis and Chemical Transformations
This compound is integral in various catalytic processes and chemical transformations. For example, its use in the Prins cyclization process, a method employed for synthesizing compounds with a tetrahydropyran moiety, has shown effectiveness over heterogeneous catalysts (Štekrová et al., 2015). This method is particularly relevant for producing compounds with potential analgesic, anti-inflammatory, or cytotoxic activity.
NMR Spectroscopy Studies
The compound has been studied using nuclear magnetic resonance (NMR) spectroscopy. Fourier transform carbon-13 NMR spectra have been obtained for 2-substituted tetrahydropyrans, providing insights into the effects of various substituents on the molecule's structure (Hoog, 1974).
Synthesis of Statin Precursors
Another application of this compound is in the synthesis of key precursors for statin side chains. A novel synthetic approach involving the transformation of this compound to an acetate ester derivative has been developed, showing significant efficiency and suitability for industrial use (Časar, 2008).
Facilitation of Diverse Organic Reactions
The compound has been used to facilitate various organic reactions, including Prins-type synthesis for creating cytotoxic alkyl chloro dihydropyrans (Miranda et al., 2006) and in gold(I)-catalyzed enantioselective cycloadditions for generating tetrahydropyran scaffolds (Varela et al., 2017).
Safety and Hazards
Future Directions
Tetrahydropyrans are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that there could be future research directions in improving the synthesis methods and exploring the potential applications of 2-(Iodomethyl)tetrahydropyran in the field of chemical biology and drug discovery .
Mechanism of Action
Target of Action
It’s known that tetrahydropyran (thp) derivatives, to which 2-(iodomethyl)tetrahydropyran belongs, can interact with various targets in the body . THP can gain an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Mode of Action
Thp derivatives are known to interact with their targets by offering oxygen as a hydrogen bond acceptor . This interaction can result in changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Pharmacokinetics
Thp derivatives have been employed to modulate the pka of drugs and improve their adme profiles .
Result of Action
Thp derivatives have been studied for their potential anticancer properties, suggesting that they may have effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(Iodomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of cyclic ethers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can participate in hydroalkoxylation reactions catalyzed by platinum or lanthanide triflates, leading to the formation of cyclic ethers . These interactions are crucial for the synthesis of biologically active molecules and natural products.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of tetrahydropyran have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are indicative of the compound’s potential to alter cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s ability to participate in hydroalkoxylation and hydroamination reactions highlights its role in modifying molecular structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydropyran derivatives can maintain their activity over extended periods, although their efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell . Its role in phase I and phase II metabolic reactions underscores its importance in drug metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound within the cell is critical for its function and efficacy in biochemical reactions.
Properties
IUPAC Name |
2-(iodomethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXWUHXEXKVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376695 | |
Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43216-12-2 | |
Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(iodomethyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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